Methyl 2-chloro-4-piperidinobenzenecarboxylate
Overview
Description
“Methyl 2-chloro-4-piperidinobenzenecarboxylate” is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-4-piperidinobenzenecarboxylate” is represented by the formula COC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl . This indicates that the compound contains a carboxylate group attached to a benzene ring, which is further connected to a piperidine ring via a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-chloro-4-piperidinobenzenecarboxylate” are not fully documented. Its molecular weight is 253.72 , but other properties such as density, boiling point, and melting point are not specified .Scientific Research Applications
1. Cancer Treatment
Methyl 2-chloro-4-piperidinobenzenecarboxylate and its derivatives have shown potential in cancer treatment. For instance, an Aurora kinase inhibitor featuring a similar structural compound has demonstrated the ability to inhibit Aurora A, a protein kinase involved in the regulation of cell division, which could be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
2. Reactivity in Organic Synthesis
This compound is also significant in organic synthesis. A study reported the preparation and structural determination of related piperidinedione derivatives, highlighting their use as synthetic intermediates, especially in natural products and compounds with pharmacological interests (Samir Ibenmoussa et al., 1998).
3. Antimicrobial Activity
Chloro-diorganotin(IV) complexes of related piperidine derivatives have been synthesized and tested for antimicrobial activity against various plant and human pathogens. These studies have shown that these complexes exhibit higher antibacterial and antifungal activity than the free ligand (S. Shahzadi et al., 2006).
4. Inhibition of Protoporphyrinogen IX Oxidase
Inhibitors structurally related to Methyl 2-chloro-4-piperidinobenzenecarboxylate have been synthesized and evaluated for their ability to inhibit protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll. Such inhibitors have potential applications in agriculture and medicine (Bin Li et al., 2005).
5. Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and inhibition properties of these compounds, which could be significant in materials science and engineering (S. Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
methyl 2-chloro-4-piperidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-13(16)11-6-5-10(9-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOIROWGVZZOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442171 | |
Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-piperidinobenzenecarboxylate | |
CAS RN |
313674-08-7 | |
Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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